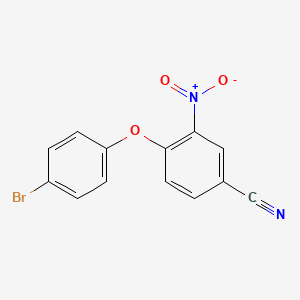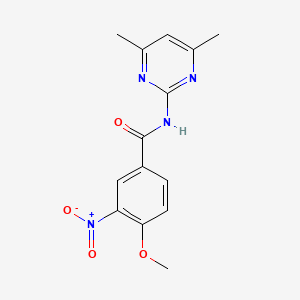
N-(3-acetylphenyl)-1-azepanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-1-azepanecarboxamide, also known as APAC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. APAC belongs to the class of compounds known as azepanes, which are seven-membered heterocyclic compounds containing a nitrogen atom in the ring.
科学的研究の応用
N-(3-acetylphenyl)-1-azepanecarboxamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have potent analgesic and anticonvulsant effects in animal models, making it a promising candidate for the development of new pain medications. Additionally, N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have activity against some types of cancer cells, suggesting that it may have potential applications in cancer research.
作用機序
The mechanism of action of N-(3-acetylphenyl)-1-azepanecarboxamide is not fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter receptors in the central nervous system. N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have activity at GABA-A receptors, which are involved in the regulation of neuronal excitability. Additionally, N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have potent analgesic and anticonvulsant effects, as well as anti-inflammatory and antipyretic effects. Additionally, N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have activity against some types of cancer cells, suggesting that it may have potential applications in cancer research.
実験室実験の利点と制限
One advantage of N-(3-acetylphenyl)-1-azepanecarboxamide is that it has been extensively studied in animal models, making it a well-characterized compound for use in laboratory experiments. Additionally, N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to be relatively stable and easy to synthesize, making it a convenient compound for use in research. However, one limitation of N-(3-acetylphenyl)-1-azepanecarboxamide is that its mechanism of action is not fully understood, which may limit its potential applications in some areas of research.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-1-azepanecarboxamide. One area of interest is the development of new pain medications based on the structure of N-(3-acetylphenyl)-1-azepanecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-1-azepanecarboxamide and its potential applications in cancer research. Finally, the synthesis of new derivatives of N-(3-acetylphenyl)-1-azepanecarboxamide may lead to the discovery of compounds with improved pharmacological properties.
合成法
N-(3-acetylphenyl)-1-azepanecarboxamide can be synthesized using a variety of methods, including the reaction of 3-acetylphenyl isocyanate with 1-aminocycloheptanecarboxylic acid or the reaction of 3-acetylphenyl isocyanate with 1-aminocycloheptane. The resulting compound is then purified using column chromatography or recrystallization.
特性
IUPAC Name |
N-(3-acetylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12(18)13-7-6-8-14(11-13)16-15(19)17-9-4-2-3-5-10-17/h6-8,11H,2-5,9-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCCIYWPJXPVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-acetylphenyl)azepane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)




![3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5777908.png)

![4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5777916.png)
![1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5777923.png)
